molecular formula C9H14ClN B3416011 2-Phenylpropan-1-amine hydrochloride CAS No. 52991-03-4

2-Phenylpropan-1-amine hydrochloride

Cat. No. B3416011
Key on ui cas rn: 52991-03-4
M. Wt: 171.67 g/mol
InChI Key: HBVYOCJBEXSCQE-UHFFFAOYSA-N
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Patent
US08097652B2

Procedure details

Charge to an autoclave hydrogenation apparatus under nitrogen water-wet 5% palladium on carbon (453 g), ethanol (6.36 L), 2-phenylpropionitrile (636 g, 4.85 moles) and finally concentrated (12M) hydrochloric acid (613 g, 5.6 mole). Stir the mixture rapidly and pressurize to 75 to 78 psi with hydrogen. Heat the mixture 50° C. to 64° C. for 3 hours. Depressurize and filter the reaction mixture to afford two lots of filtrate. Concentrate filtrates under reduced pressure to approximately 400 mL each. Add methyl tert-butyl ether (MTBE) (2.2 L each) to each lot. Stir the precipitate overnight. Filter and wash solids with fresh MTBE (100 mL) and dry overnight. Combine the lots to afford 2-phenyl-1-propylamine HCl (634.4 g, 76.2%) as a white powder.
Quantity
6.36 L
Type
reactant
Reaction Step One
Quantity
636 g
Type
reactant
Reaction Step One
Quantity
613 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2.2 L
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(O)C.[C:4]1([CH:10]([CH3:13])[C:11]#[N:12])[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1.[ClH:14].[H][H]>C(OC)(C)(C)C>[ClH:14].[C:4]1([CH:10]([CH3:13])[CH2:11][NH2:12])[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1 |f:5.6|

Inputs

Step One
Name
Quantity
6.36 L
Type
reactant
Smiles
C(C)O
Name
Quantity
636 g
Type
reactant
Smiles
C1(=CC=CC=C1)C(C#N)C
Name
Quantity
613 g
Type
reactant
Smiles
Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
2.2 L
Type
solvent
Smiles
C(C)(C)(C)OC

Conditions

Stirring
Type
CUSTOM
Details
Stir the mixture rapidly
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Charge to an autoclave hydrogenation apparatus under nitrogen water-wet 5% palladium on carbon (453 g)
TEMPERATURE
Type
TEMPERATURE
Details
Heat the mixture 50° C. to 64° C. for 3 hours
Duration
3 h
FILTRATION
Type
FILTRATION
Details
Depressurize and filter the reaction mixture
CUSTOM
Type
CUSTOM
Details
to afford two lots of filtrate
STIRRING
Type
STIRRING
Details
Stir the precipitate overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
Filter
WASH
Type
WASH
Details
wash solids with fresh MTBE (100 mL)
CUSTOM
Type
CUSTOM
Details
dry overnight
Duration
8 (± 8) h

Outcomes

Product
Name
Type
product
Smiles
Cl.C1(=CC=CC=C1)C(CN)C
Measurements
Type Value Analysis
AMOUNT: MASS 634.4 g
YIELD: PERCENTYIELD 76.2%
YIELD: CALCULATEDPERCENTYIELD 76.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08097652B2

Procedure details

Charge to an autoclave hydrogenation apparatus under nitrogen water-wet 5% palladium on carbon (453 g), ethanol (6.36 L), 2-phenylpropionitrile (636 g, 4.85 moles) and finally concentrated (12M) hydrochloric acid (613 g, 5.6 mole). Stir the mixture rapidly and pressurize to 75 to 78 psi with hydrogen. Heat the mixture 50° C. to 64° C. for 3 hours. Depressurize and filter the reaction mixture to afford two lots of filtrate. Concentrate filtrates under reduced pressure to approximately 400 mL each. Add methyl tert-butyl ether (MTBE) (2.2 L each) to each lot. Stir the precipitate overnight. Filter and wash solids with fresh MTBE (100 mL) and dry overnight. Combine the lots to afford 2-phenyl-1-propylamine HCl (634.4 g, 76.2%) as a white powder.
Quantity
6.36 L
Type
reactant
Reaction Step One
Quantity
636 g
Type
reactant
Reaction Step One
Quantity
613 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2.2 L
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(O)C.[C:4]1([CH:10]([CH3:13])[C:11]#[N:12])[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1.[ClH:14].[H][H]>C(OC)(C)(C)C>[ClH:14].[C:4]1([CH:10]([CH3:13])[CH2:11][NH2:12])[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1 |f:5.6|

Inputs

Step One
Name
Quantity
6.36 L
Type
reactant
Smiles
C(C)O
Name
Quantity
636 g
Type
reactant
Smiles
C1(=CC=CC=C1)C(C#N)C
Name
Quantity
613 g
Type
reactant
Smiles
Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
2.2 L
Type
solvent
Smiles
C(C)(C)(C)OC

Conditions

Stirring
Type
CUSTOM
Details
Stir the mixture rapidly
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Charge to an autoclave hydrogenation apparatus under nitrogen water-wet 5% palladium on carbon (453 g)
TEMPERATURE
Type
TEMPERATURE
Details
Heat the mixture 50° C. to 64° C. for 3 hours
Duration
3 h
FILTRATION
Type
FILTRATION
Details
Depressurize and filter the reaction mixture
CUSTOM
Type
CUSTOM
Details
to afford two lots of filtrate
STIRRING
Type
STIRRING
Details
Stir the precipitate overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
Filter
WASH
Type
WASH
Details
wash solids with fresh MTBE (100 mL)
CUSTOM
Type
CUSTOM
Details
dry overnight
Duration
8 (± 8) h

Outcomes

Product
Name
Type
product
Smiles
Cl.C1(=CC=CC=C1)C(CN)C
Measurements
Type Value Analysis
AMOUNT: MASS 634.4 g
YIELD: PERCENTYIELD 76.2%
YIELD: CALCULATEDPERCENTYIELD 76.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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